molecular formula C15H15FN2O3S B11136262 4-({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid

4-({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid

Cat. No.: B11136262
M. Wt: 322.4 g/mol
InChI Key: IBLTWLGGWDMWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound features a 4-fluorophenyl group attached to the thiazole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction. The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The final step often involves the acylation of the thiazole derivative with butanoic acid under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

4-({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group can enhance binding affinity and specificity, making the compound more effective in its action .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol

Uniqueness

Compared to similar compounds, 4-({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid stands out due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature can enhance its potential as a therapeutic agent and its versatility in various chemical reactions .

Properties

Molecular Formula

C15H15FN2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

4-[[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C15H15FN2O3S/c16-11-5-3-10(4-6-11)15-18-12(9-22-15)8-13(19)17-7-1-2-14(20)21/h3-6,9H,1-2,7-8H2,(H,17,19)(H,20,21)

InChI Key

IBLTWLGGWDMWOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NCCCC(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.